
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenoxymethyl thiadiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects . The compound may also interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting tumor growth . The exact molecular pathways involved are still under investigation, but its effects are attributed to its ability to interact with key biomolecules .
Comparaison Avec Des Composés Similaires
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits significant biological activity, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: These compounds have diverse applications in medicinal chemistry, including anticancer, antiviral, and anti-inflammatory activities.
This compound stands out due to its unique phenoxymethyl group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
4609-48-7 |
|---|---|
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-15-11(14)10-9(17-13-12-10)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
ZRKPUIJXGFWEJH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SN=N1)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


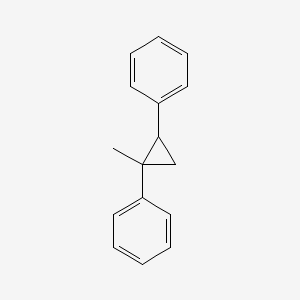
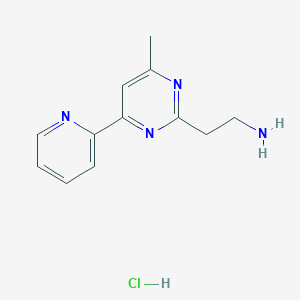
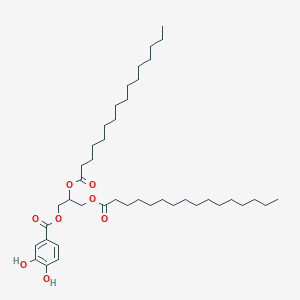
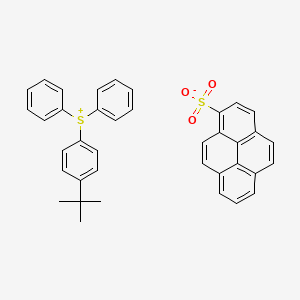
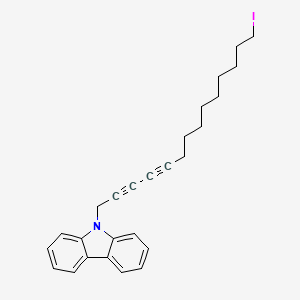
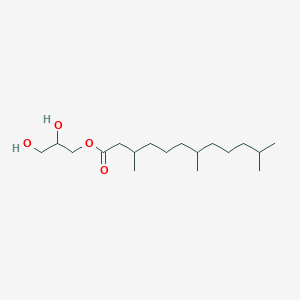
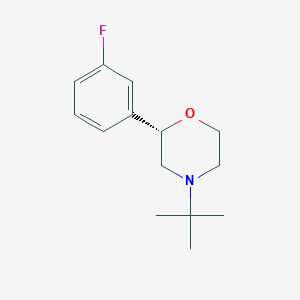
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
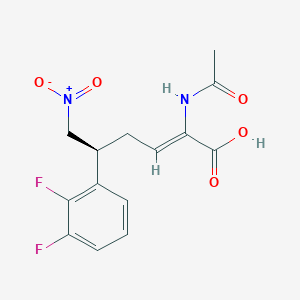
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)
